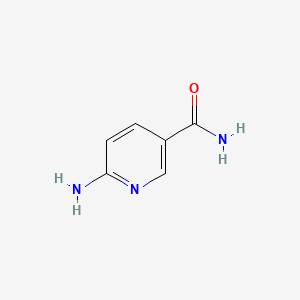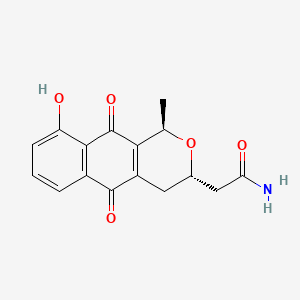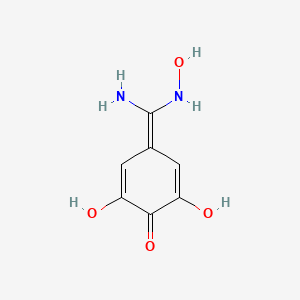
Pilocarpine nitrate
Overview
Description
Pilocarpine nitrate is a naturally occurring alkaloid derived from the Pilocarpus plants . It is a muscarinic acetylcholine agonist and is associated with parasympathomimetic effects by selectively working on muscarinic receptors . It is used to treat dry mouth and various ophthalmic conditions, including elevated intraocular pressure and glaucoma .
Synthesis Analysis
This compound is synthesized by reacting pilocarpine with oligo-polyethylene glycol chloride to form an ionic liquid molecule with an imidazole cation and a chloride anion . The chemical structure of the synthesized compound is confirmed with 1H NMR spectroscopy .Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2 . It has a molecular weight of 271.27 g/mol .Chemical Reactions Analysis
A high-performance liquid chromatography-atmospheric pressure chemical ionization source-tandem mass spectrometry (LC-APCI-MS-MS) method is used for the determination of pilocarpine in human plasma . The method is based on liquid-liquid extraction, followed by a reversed-phase liquid chromatographic separation, and detected by means of tandem mass spectrometry .Physical and Chemical Properties Analysis
This compound is a solid, crystalline substance that is white to whitish in color and odorless . It is freely soluble in water, slightly soluble in ethanol, and insoluble in chloroform or diethyl ether . It has a melting point of 169 – 173 °C .Mechanism of Action
Target of Action
Pilocarpine nitrate is a naturally occurring alkaloid derived from the Pilocarpus plants . It primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for rest and digest activities. This compound is associated with parasympathomimetic effects by selectively working on these muscarinic receptors .
Mode of Action
This compound acts as a muscarinic receptor agonist . It interacts with a subtype of muscarinic receptor (M3) found on the iris sphincter muscle, causing the muscle to contract . This results in pupil constriction (miosis). This compound also acts on the ciliary muscle and causes it to contract . In addition, it causes the ciliary muscle to contract, allowing for the drainage of aqueous humor from the anterior chamber of the eye and reducing intraocular pressure related to glaucoma .
Biochemical Pathways
The activation of muscarinic receptors by this compound leads to various biochemical changes. For instance, it can lead to an increase in glandular secretions, including the sweat gland, salivary gland, lacrimal gland, gastric gland, pancreas, intestinal gland, and respiratory mucosa . This is particularly relevant in the treatment of dry mouth conditions.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound’s bioavailability is relatively low, which can limit its interaction time . This has led researchers to explore ways to improve the dosage forms of this compound, including increasing intraocular permeability and bioavailability, reducing medication times, reducing toxicity, and improving efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce intraocular pressure and treat dry mouth conditions . By acting on the muscarinic receptors, this compound can cause muscle contractions in the eye, leading to a decrease in intraocular pressure . This makes it useful in the treatment of glaucoma. Additionally, by stimulating glandular secretions, this compound can help alleviate symptoms of dry mouth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interact with this compound and potentially alter its effects . Additionally, the physiological environment, such as the pH and temperature of the body, can also impact the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pilocarpine nitrate is a muscarinic acetylcholine agonist . It selectively works on muscarinic receptors, leading to parasympathomimetic effects . This interaction with muscarinic receptors is key to its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates the secretion of various exocrine glands, such as sweat, lacrimal, salivary, and gastrointestinal glands . Following oral administration, this compound increased the mean salivary flow rate by 2- to 10-folds than placebo .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to muscarinic receptors of the muscarinic type, which cause the trabecular meshwork to open and the aqueous humor to drain from the eye . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, both groups experienced significant miosis in excess of 90 minutes . Visual acuity was significantly reduced because of accommodative changes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, 1 mg/kg of scopolamine metal nitrate 30 minutes before pilocarpine administration is injected s.c. to reduce cholinergic action’s peripheral effects . Then 350-385 mg/kg of pilocarpine is injected intraperitoneally .
Metabolic Pathways
This compound is reported to undergo CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocaripine . Pilocaripine also undergoes hydrolysis mediated by paraoxonase 1, a calcium-dependent esterase in plasma and the human liver . Pilocarpic acid is a possible metabolic product of hydrolysis .
Transport and Distribution
This compound does not bind to human or rat plasma proteins over a concentration range of 5 to 25,000 ng/mL . The effect of this compound on plasma protein binding of other drugs has not been evaluated .
Subcellular Localization
Given its role as a muscarinic acetylcholine agonist, it is likely that it interacts with muscarinic receptors located on the cell membrane .
Properties
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXEPJJHQYOGF-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883277 | |
| Record name | Pilocarpine nitrate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-72-1 | |
| Record name | Pilocarpine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilocarpine nitrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilocarpine nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pilocarpine nitrate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pilocarpine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PILOCARPINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20T465H6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




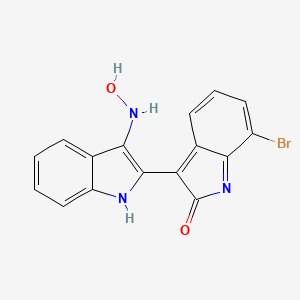
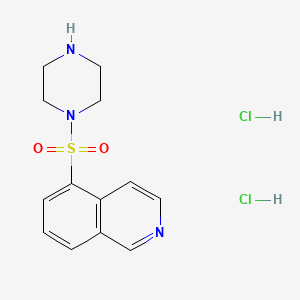
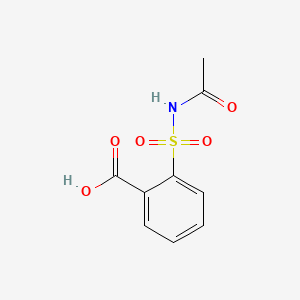


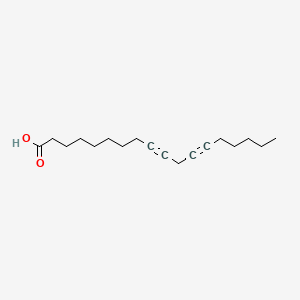
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
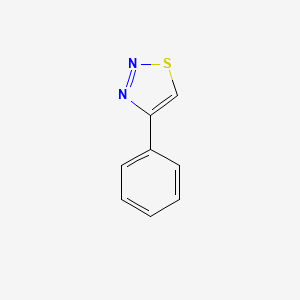
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
